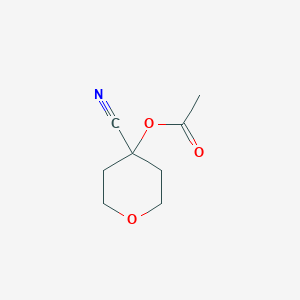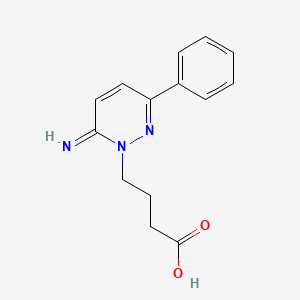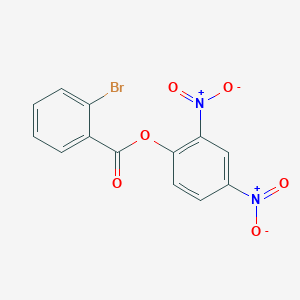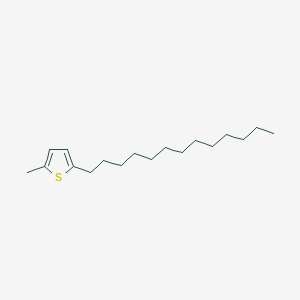![molecular formula C4H13N2O3P B14322537 Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]- CAS No. 112013-36-2](/img/structure/B14322537.png)
Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-aminoethylphosphonic acid can be synthesized through the Kabachnik–Fields reaction or the Pudovik reaction. These methods involve the condensation of imines and phosphorous acid or its esters . For example, the reaction of phosphorous acid with formaldehyde and ammonia can yield nitrilotris(methylenephosphonic acid), a related compound .
Industrial Production Methods
Industrial production of phosphonic acids often involves the use of phosphorous acid and formaldehyde under controlled conditions. The process typically requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-aminoethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where its amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonate esters, while substitution reactions can produce a variety of functionalized phosphonates .
科学研究应用
2-aminoethylphosphonic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-aminoethylphosphonic acid involves its interaction with enzymes and metabolic pathways. It acts as an antagonist of amino acids, inhibiting enzymes involved in amino acid metabolism, which affects the physiological activity of cells . This mechanism underlies its antibacterial, plant growth regulatory, and neuromodulatory effects .
相似化合物的比较
Similar Compounds
Aminophosphonates: These are structural analogues of amino acids where the carboxylic moiety is replaced by phosphonic acid or related groups.
Phosphonates: These compounds contain C−PO(OR)2 groups and are used in various applications, including as herbicides and plant growth regulators.
Uniqueness
2-aminoethylphosphonic acid is unique due to its natural occurrence in biological membranes and its specific role in biological processes. Its ability to act as a chelating agent and its involvement in various metabolic pathways distinguish it from other similar compounds .
属性
CAS 编号 |
112013-36-2 |
|---|---|
分子式 |
C4H13N2O3P |
分子量 |
168.13 g/mol |
IUPAC 名称 |
2-(2-aminoethylamino)ethylphosphonic acid |
InChI |
InChI=1S/C4H13N2O3P/c5-1-2-6-3-4-10(7,8)9/h6H,1-5H2,(H2,7,8,9) |
InChI 键 |
DDOJGXVUFMXNKA-UHFFFAOYSA-N |
规范 SMILES |
C(CNCCP(=O)(O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)

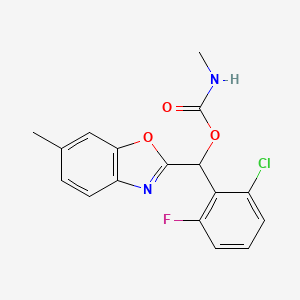
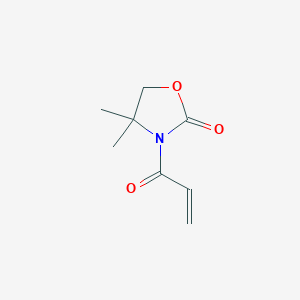

![3-[(2-Hydroxyethyl)sulfanyl]-2-oxopropanoic acid](/img/structure/B14322516.png)
![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
